Ethyl 4-chloro-3-ethylbenzoylformate

Description

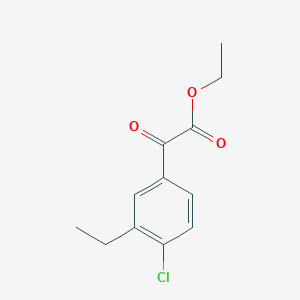

Ethyl 4-chloro-3-ethylbenzoylformate is an aromatic ester featuring a benzoylformate core substituted with a chlorine atom at the para position (C4) and an ethyl group at the meta position (C3) on the benzene ring. Its molecular formula is C₁₂H₁₃ClO₄, derived from the benzoylformate structure (C₆H₅-C(=O)-CO-OEt) modified with substituents. The compound is structurally characterized by:

- Electron-withdrawing chlorine at C4, which polarizes the aromatic ring.

- Electron-donating ethyl group at C3, which introduces steric bulk and modulates electronic effects.

- Ester functionalities (benzoylformate and ethyl ester), rendering it reactive in hydrolysis, transesterification, or nucleophilic substitution reactions.

This compound is listed as a discontinued specialty chemical, suggesting niche use or challenges in large-scale production .

Properties

IUPAC Name |

ethyl 2-(4-chloro-3-ethylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-3-8-7-9(5-6-10(8)13)11(14)12(15)16-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPGNGSDZLEHAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)C(=O)OCC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-3-ethylbenzoylformate typically involves the esterification of 4-chloro-3-ethylbenzoic acid with ethyl formate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-ethylbenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium amide (NaNH2) or thiourea.

Major Products Formed

Oxidation: Formation of 4-chloro-3-ethylbenzoic acid or 4-chloro-3-ethylbenzaldehyde.

Reduction: Formation of ethyl 4-chloro-3-ethylbenzyl alcohol.

Substitution: Formation of various substituted benzoylformates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 4-chloro-3-ethylbenzoylformate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules.

- Chiral Intermediates : This compound is often utilized to produce chiral intermediates crucial for synthesizing drugs such as statins, which are used to lower cholesterol levels. The compound's chirality is essential for the biological activity of these drugs .

- Synthesis of Atorvastatin : One notable application is in the synthesis of atorvastatin, a widely prescribed cholesterol-lowering medication. This compound is transformed into ethyl (S)-(−)-4-chloro-3-hydroxybutyrate, which is a vital precursor in this synthetic pathway .

Biocatalytic Processes

Recent advancements have highlighted the use of this compound in biocatalytic processes, particularly through whole-cell biotransformations.

- Asymmetric Bioreduction : The compound can be converted into optically active products using recombinant microorganisms. For instance, studies have shown that engineered Escherichia coli can effectively bioreduce ethyl 4-chloro-3-oxobutanoate (COBE) into (R)-ethyl 4-chloro-3-hydroxybutyrate with high yields (≥90%) under mild conditions . This process utilizes carbonyl reductases and glucose dehydrogenases to achieve stereoselectivity.

- Green Chemistry Approaches : The development of biocompatible solvents such as deep eutectic solvents (DES) has enhanced the efficiency of these biocatalytic reactions. The combination of DES with organic solvents has been shown to improve substrate solubility and enzyme activity, leading to better yields and reaction rates .

Case Study 1: Bioreduction of COBE

A study conducted on the bioreduction of COBE using recombinant E. coli demonstrated the following outcomes:

| Parameter | Value |

|---|---|

| Substrate Concentration | 1000 mM |

| Yield of (R)-CHBE | ≥90% |

| Reaction Time | 12 hours |

| Optimal pH | 7.0 |

| Temperature | 30 °C |

This case study illustrates the compound's utility in producing valuable chiral intermediates through environmentally friendly methods .

Case Study 2: Synthesis of Atorvastatin

The synthesis pathway for atorvastatin involves several steps where this compound acts as an intermediate. The following table summarizes key steps:

| Step | Reaction Type | Intermediate Produced |

|---|---|---|

| Step 1 | Esterification | Ethyl (S)-(−)-4-chloro-3-hydroxybutyrate |

| Step 2 | Reduction | Atorvastatin precursor |

This pathway highlights the significance of this compound in pharmaceutical applications, particularly in creating effective treatments for hyperlipidemia .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-ethylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The chloro and ethyl substituents on the benzene ring can affect the compound’s reactivity and binding affinity, modulating its biological activity .

Comparison with Similar Compounds

Structural and Electronic Features

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|---|

| Ethyl 4-chloro-3-ethylbenzoylformate | C4-Cl, C3-Ethyl | C₁₂H₁₃ClO₄ | 256.68 | EWG (Cl) + EDG (Ethyl) hybrid effects |

| Ethyl 4-chlorobenzoylformate | C4-Cl | C₁₀H₉ClO₄ | 228.63 | Strong EWG dominance |

| Ethyl 4-fluoro-3-ethylbenzoylformate* | C4-F, C3-Ethyl | C₁₂H₁₃FO₄ | 240.23 | Moderate EWG (F) + EDG (Ethyl) |

| Ethyl 3-chloro-4-methylbenzoylformate* | C3-Cl, C4-Methyl | C₁₁H₁₁ClO₄ | 242.66 | EWG (Cl) + Weak EDG (Methyl) |

Notes:

Physicochemical Properties

| Property | Ethyl 4-Cl-3-Ethylbenzoylformate | Ethyl 4-Cl-Benzoylformate | Ethyl 3-Cl-4-Me-Benzoylformate* |

|---|---|---|---|

| LogP (Predicted) | ~3.2 | ~2.8 | ~2.9 |

| Solubility (Water) | Low (<1 mg/mL) | Low (<1 mg/mL) | Low (<1 mg/mL) |

| Melting Point | Not reported | Not reported | Not reported |

Key Insights :

- Lipophilicity : The ethyl group increases logP compared to analogs with smaller substituents, enhancing membrane permeability but reducing aqueous solubility .

- Stability : The electron-donating ethyl group may stabilize the ester against hydrolysis relative to more electron-deficient analogs (e.g., fluorinated derivatives) .

Biological Activity

Ethyl 4-chloro-3-ethylbenzoylformate is a compound of significant interest due to its biological activities and applications in organic synthesis, particularly in the production of chiral intermediates. This article reviews the biological activity of this compound, focusing on its synthesis, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H13ClO3 and features a benzoyl group substituted with a chlorine atom and an ethyl group. Its structure allows for various chemical reactions, particularly involving reduction and oxidation processes.

Aldehyde Reductases

Research indicates that this compound can be transformed by various aldehyde reductases. These enzymes are crucial for the asymmetric reduction of carbonyl compounds, which is essential in synthesizing chiral molecules used in pharmaceuticals.

- Sporobolomyces salmonicolor : This yeast species has been shown to express aldehyde reductases that catalyze the reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding alcohol form, demonstrating high enantiomeric excess (up to 92.7% for the (S)-enantiomer) .

- Escherichia coli Transformants : Studies have demonstrated that E. coli cells co-expressing aldehyde reductases can effectively reduce ethyl 4-chloro-3-oxobutanoate, showcasing its potential as a biocatalyst in industrial applications .

1. Synthesis of Chiral Intermediates

This compound serves as a precursor in the synthesis of various chiral intermediates, including those used in drug development. For instance, it plays a role in producing atorvastatin calcium, a widely used cholesterol-lowering medication .

2. Biocatalysis Using Actinobacteria

Actinobacteria have been identified as effective microbial cell factories for the production of chiral compounds through asymmetric biocatalysis. These microorganisms exhibit high regioselectivity and enantioselectivity under mild conditions, making them suitable for industrial applications .

Research Findings

| Study | Organism | Reaction | Yield/Enantiomeric Excess |

|---|---|---|---|

| Kasprzak et al. (PhD Thesis) | A. adeninivorans | Synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate | >99% enantiopurity |

| PMC91706 | Sporobolomyces salmonicolor | Reduction of ethyl 4-chloro-3-oxobutanoate | 92.7% (S) enantiomer |

| Kataoka et al. | E. coli Transformants | Stereoselective reduction | High conversion efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.